Product packaging for 4-(Difluoromethoxy)naphthalen-1-amine(Cat. No.:)

4-(Difluoromethoxy)naphthalen-1-amine

Cat. No.: B11894743
M. Wt: 209.19 g/mol
InChI Key: VKKDTFHBLHGXAG-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)naphthalen-1-amine is a useful research compound. Its molecular formula is C11H9F2NO and its molecular weight is 209.19 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9F2NO B11894743 4-(Difluoromethoxy)naphthalen-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9F2NO

Molecular Weight

209.19 g/mol

IUPAC Name

4-(difluoromethoxy)naphthalen-1-amine

InChI

InChI=1S/C11H9F2NO/c12-11(13)15-10-6-5-9(14)7-3-1-2-4-8(7)10/h1-6,11H,14H2

InChI Key

VKKDTFHBLHGXAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OC(F)F)N

Origin of Product

United States

Significance of Naphthalene Amine Scaffolds in Organic Chemistry Research

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, serves as a foundational scaffold in the design of a multitude of organic compounds. ijpsjournal.comekb.eg Its rigid, planar structure and extended π-electron system provide a unique platform for the construction of molecules with diverse applications. When an amine group is appended to the naphthalene core, forming a naphthalenamine (also known as naphthylamine), the resulting scaffold gains properties that are highly valued in medicinal chemistry and materials science. wikipedia.orgchemicalbook.com

Naphthalene amine derivatives have been investigated for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ijpsjournal.comekb.eg The naphthalene core itself is a feature in several FDA-approved drugs. ekb.eg The amino group introduces a site for further chemical modification, allowing for the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies. nih.gov This versatility has made the naphthalene amine scaffold a privileged structure in the development of new therapeutic agents and functional materials. ekb.egnih.gov For instance, derivatives of 1-naphthylamine (B1663977) are crucial intermediates in the synthesis of azo dyes. wikipedia.orgchemicalbook.com However, it is important to note that some aminonaphthalene derivatives have been associated with potential toxicity, which has prompted research into scaffold replacements to mitigate these concerns while retaining desired biological activity. nih.gov

Role of Difluoromethoxy Functionality in Molecular Design and Chemical Space

The introduction of fluorine-containing functional groups into organic molecules is a well-established strategy in modern drug discovery and materials science. nih.gov Among these, the difluoromethoxy group (-OCF₂H) has garnered significant attention due to its unique electronic and conformational properties. nih.govrsc.org The -OCF₂H group is considered a lipophilic hydrogen-bond donor, a rare and valuable characteristic in molecular design. nih.gov It can serve as a bioisostere for other functional groups like hydroxyl, thiol, or amine groups, potentially improving metabolic stability and pharmacokinetic profiles. nih.gov

Contextualization of 4 Difluoromethoxy Naphthalen 1 Amine Within Fluorinated Arylamine Chemistry

Precursor Synthesis Strategies for Difluoromethoxy-Substituted Naphthalene Systems

The synthesis of the core precursor, a naphthalene system bearing a difluoromethoxy group, is a critical initial phase. This typically involves the introduction of the -OCF₂H group onto a pre-existing naphthalene ring, followed by functional group manipulations to prepare for the final amination step.

Approaches to Difluoromethoxyarene Formation

The formation of aryl difluoromethyl ethers, or difluoromethoxyarenes, is most commonly achieved by the difluoromethylation of a corresponding phenol. Modern methods have moved away from ozone-depleting reagents like HCF₂Cl (Freon 22) toward more manageable and environmentally conscious alternatives. nih.gov

A prominent method involves the use of difluoromethyltriflate (HCF₂OTf), which can react with phenols in minutes at room temperature in aqueous solvents. nih.gov This approach demonstrates broad functional group tolerance, making it suitable for complex molecules. Another effective reagent is diethyl (bromodifluoromethyl)phosphonate, which, in the presence of a base like potassium hydroxide, can difluoromethylate hydroxyl groups in a mixture of acetonitrile (B52724) and water. nih.gov These reactions provide a direct pathway to convert a hydroxyl group on an aromatic ring into the desired difluoromethoxy group.

One-pot procedures have been developed that extend the utility of these methods, allowing for the conversion of aryl boronic acids, aryl halides, and even unfunctionalized arenes into difluoromethoxyarenes through sequential reactions such as C-H borylation, oxidation, and finally difluoromethylation. nih.gov

Table 1: Reagents for Difluoromethoxyarene Formation
ReagentTypical ConditionsSubstrateNotes
Difluoromethyltriflate (HCF₂OTf)KOH, CH₃CN/H₂O, Room TempPhenolsRapid reaction, mild conditions, tolerates various functional groups. nih.gov
Diethyl (bromodifluoromethyl)phosphonateKOH, CH₃CN/H₂O, Room TempPhenolsUsed for difluoromethylation of sterically hindered hydroxyl groups. nih.gov
HCF₂Cl (Freon 22)High TemperaturesPhenolsOlder method, difficult to handle gas, ozone-depleting. nih.gov

Introduction of the Naphthalene Moiety

In the context of synthesizing this compound, the strategy involves starting with a suitably substituted naphthalene precursor, typically a naphthol. The most logical precursor is 4-nitro-1-naphthol. This starting material allows for the difluoromethylation of the hydroxyl group first, leveraging the methods described previously. The reaction would convert 4-nitro-1-naphthol into 1-(difluoromethoxy)-4-nitronaphthalene. This intermediate contains the required difluoromethoxy group and a nitro group correctly positioned for subsequent conversion to the target amine. This approach is strategically sound as the nitro group is generally stable under the conditions required for difluoromethylation of the phenolic hydroxyl.

Amination Reactions for Naphthalen-1-amine Derivatives

With the difluoromethoxy-substituted naphthalene precursor in hand, the final and crucial step is the introduction of the amine group at the 1-position of the naphthalene ring. Several classical and modern organic chemistry reactions are available for this transformation.

Reduction of Nitro-Naphthalene Precursors

The reduction of a nitro group is one of the most reliable and widely used methods for the synthesis of primary aromatic amines. beilstein-journals.orgsci-hub.se For the synthesis of this compound from its nitro precursor, 1-(difluoromethoxy)-4-nitronaphthalene, this method is highly applicable.

A variety of reducing agents and conditions can be employed. Catalytic hydrogenation is a common industrial method, often utilizing catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C). sci-hub.segoogle.com This method is often clean and efficient. However, care must be taken to ensure other functional groups in the molecule are not affected. sci-hub.se

Metal-free reduction systems have also been developed. A notable example is the use of trichlorosilane (HSiCl₃) in the presence of an organic base like triethylamine. beilstein-journals.orggoogle.com This system is highly chemoselective, reducing nitro groups without affecting other potentially reducible functionalities. google.com This method has been successfully applied to both aromatic and aliphatic nitro compounds, often resulting in high yields of the corresponding amines with no need for further purification. beilstein-journals.org

Table 2: Selected Methods for Nitro Group Reduction
MethodReagentsKey Features
Catalytic HydrogenationH₂, Pt/C or Pd/CWidely used industrial process; potential for side reactions with other sensitive groups. sci-hub.segoogle.com
Transfer HydrogenationVarious H-donors, CatalystAlternative to using hydrogen gas. google.com
Trichlorosilane ReductionHSiCl₃, Organic Base (e.g., Triethylamine)High chemoselectivity, metal-free, mild conditions. beilstein-journals.orggoogle.com
Sodium Bisulfite ReductionNaHSO₃, DMSOGreen and economic process. google.com

Direct Amination of Naphthalene Scaffolds

Direct amination involves the formation of a C-N bond on a C-H bond of the naphthalene ring. While synthetically attractive due to atom economy, achieving regioselectivity on a substituted naphthalene can be challenging. rsc.org Research has demonstrated that a one-step, direct catalytic amination of naphthalene to naphthylamine can be achieved using vanadium catalysts under mild conditions. rsc.orgresearchgate.net Furthermore, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for C-N bond formation, sometimes referred to as cross-dehydrogenative-coupling (CDC). mdpi.comnih.gov For instance, a silver(I)-catalyzed C4-H amination of 1-naphthylamine (B1663977) derivatives has been reported, indicating the feasibility of direct amination on the naphthalene core. mdpi.com However, applying this to a 4-(difluoromethoxy)naphthalene precursor to achieve selective amination at the C1 position would require specific directing group effects.

Transition Metal-Catalyzed C–N Coupling Reactions for Arylamine Synthesis

An alternative to nitro reduction is the use of transition metal-catalyzed cross-coupling reactions. This approach would begin with a different precursor, such as 1-halo-4-(difluoromethoxy)naphthalene (where halo is typically Br or Cl). This aryl halide can then be coupled with an ammonia equivalent using a palladium, copper, or nickel catalyst. nih.govresearchgate.net

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N coupling reaction and is a powerful method for constructing arylamines from aryl halides. nih.gov Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are also effective for the amination of aryl halides and can be promoted by various ligands. nih.govorganic-chemistry.org More recently, nickel-based catalysts have been shown to be effective for C-N cross-coupling, providing a more earth-abundant metal alternative. researchgate.net These methods are valued for their broad substrate scope and functional group tolerance. rsc.org

Strategic Incorporation of the Difluoromethoxy Group onto the Naphthalene Core

The primary approach for synthesizing this compound is the O-difluoromethylation of 4-amino-1-naphthol. This transformation can be achieved through several modern synthetic strategies, which are detailed in the following subsections.

Late-stage functionalization (LSF) is a powerful strategy for introducing functional groups into complex molecules at a late step in the synthetic sequence. rsc.org While direct C-H difluoromethoxylation is still an emerging field, cross-coupling reactions offer a viable pathway. In the context of synthesizing this compound, a cross-coupling approach would likely involve the O-arylation of a difluoromethoxide equivalent with a suitably functionalized naphthalene derivative. However, a more direct and common approach is the difluoromethylation of the hydroxyl group of 4-amino-1-naphthol.

Recent advancements have focused on direct methods for installing the CF₂H group. rsc.org For heteroatom difluoromethylation, reactions are often achieved through X-H insertion with various difluorocarbene reagents. rsc.orgrsc.org Radical-mediated Minisci-type reactions have also been successful for C-H difluoromethylation of heteroaromatics, though this is less directly applicable to the O-difluoromethylation required here. rsc.org

StrategyDescriptionApplicability to Target Compound
Cross-Coupling Coupling of a naphthyl halide or triflate with a difluoromethoxide source.Indirect; would require protection of the amine and activation of the hydroxyl group.
X-H Insertion Direct reaction of the hydroxyl group of 4-amino-1-naphthol with a difluorocarbene source.Highly relevant and a primary focus of subsequent sections.
Radical C-H Difluoromethylation Minisci-type reaction to install a CF₂H group directly on the aromatic ring.Not directly applicable for O-difluoromethylation.

The reaction of difluorocarbene (:CF₂) with the hydroxyl group of 4-amino-1-naphthol is a direct method for forming the desired O-CF₂H bond. Difluorocarbene is a versatile and reactive intermediate that can be generated from a variety of precursors. cas.cn The reaction proceeds via insertion of the carbene into the O-H bond.

Several reagents have been developed to generate difluorocarbene under various conditions. cas.cn Classical sources like chlorodifluoromethane (B1668795) (HCF₂Cl) have been effective but are often ozone-depleting substances. cas.cn Modern, more environmentally benign reagents are now preferred. cas.cn A notable example is the use of difluoromethyltri(n-butyl)ammonium chloride, which serves as an effective difluorocarbene source under basic conditions. cas.cn Another practical reagent is (bromodifluoromethyl)trimethylsilane (TMSCF₂Br), which can efficiently difluoromethylate alcohols under mild conditions. nih.gov The reaction with TMSCF₂Br often proceeds through the direct interaction of the neutral alcohol with difluorocarbene. nih.gov S-(Difluoromethyl)sulfonium salts have also emerged as bench-stable and practical difluorocarbene precursors for the difluoromethylation of phenols in the presence of a base like lithium hydroxide. nih.gov

Difluorocarbene SourceTypical ConditionsRemarks
TMSCF₂Br Weakly basic or acidic conditionsEfficient for primary, secondary, and tertiary alcohols. nih.gov
Difluoromethyltri(n-butyl)ammonium chloride Basic conditionsHigh yields with a small excess of the reagent. cas.cn
S-(Difluoromethyl)sulfonium salt LiOH, various solventsEffective for a wide range of functionalized phenols. nih.govsci-hub.se
Ph₃P⁺CF₂CO₂⁻ Decarboxylation upon heatingBase-free generation of difluorocarbene. rsc.org

The chemoselectivity of difluorocarbene insertion is an important consideration, especially with the presence of the amine group in 4-amino-1-naphthol. Studies have shown that phenoxides are generally more reactive towards difluorocarbene than aliphatic alcohols or amines, suggesting that selective O-difluoromethylation should be achievable. sci-hub.se

Copper catalysis provides a range of methods for forming C-CF₂H and X-CF₂H bonds. For the synthesis of this compound, copper-catalyzed O-difluoromethylation of 4-amino-1-naphthol is a highly relevant strategy. One approach involves the use of a (difluoromethyl)zinc reagent in the presence of a copper catalyst. researchgate.net

A two-step strategy has been developed for the O-difluoromethylation of alcohols using FSO₂CF₂CO₂H in the presence of a Cu(I) catalyst. nih.gov This method has proven effective for complex molecules containing various functional groups. nih.gov Another significant development is the copper-mediated difluoromethylation of aryl iodides using (trimethylsilyl)difluoromethane (TMSCF₂H) and a fluoride (B91410) source like CsF. berkeley.edu While this applies to C-CF₂H bond formation, related methodologies can be adapted for O-difluoromethylation. Copper-catalyzed reactions often proceed under mild conditions and exhibit good functional group tolerance. berkeley.edunih.gov

Reagent SystemCatalystSubstrateRemarks
FSO₂CF₂CO₂H CuIAlcoholsTwo-step process, suitable for complex molecules. nih.gov
(Difluoromethyl)zinc reagent CuIAryl IodidesForms Ar-CF₂H bonds, principles adaptable for O-difluoromethylation. researchgate.net
TMSCF₂H / CsF CuIAryl IodidesHigh yields and good functional group compatibility for Ar-CF₂H. berkeley.edu

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. Palladium-catalyzed difluoromethylation of heteroaryl halides has been well-established, providing a route to various difluoromethylated heteroarenes. rsc.org While this is a C-CF₂H bond-forming reaction, the principles can inform strategies for O-difluoromethylation.

A more direct application to the naphthalene core would be the dearomatization of naphthalene derivatives. Palladium-catalyzed asymmetric dearomatization reactions have been developed for naphthalenes, although these typically lead to the formation of spirocyclic or fused ring systems rather than simple functionalization. mit.edunih.govnih.govrsc.org A potential, albeit more complex, route could involve a palladium-catalyzed coupling of a difluoromethoxylation reagent with a pre-functionalized naphthalene. For instance, a decarbonylative difluoromethylation of aroyl chlorides has been reported using a palladium catalyst and a zinc-based difluoromethylating agent. rsc.org

Reaction TypeCatalyst SystemSubstrateRemarks
Cross-Coupling Pd catalyst / LigandHeteroaryl HalidesEfficient for C-CF₂H bond formation on heterocycles. rsc.org
Decarbonylative Difluoromethylation Pd(dba)₂ / RuPhosAroyl ChloridesC-CF₂H bond formation from a carboxylic acid derivative. rsc.org
Allylic Alkylation Dearomatization Pd catalystβ-NaphtholsForms β-naphthalenones with quaternary carbon centers. rsc.org

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for various cross-coupling reactions. rsc.org Several nickel-catalyzed methods for difluoromethylation have been developed. These include the direct difluoromethylation of aryl boronic acids with BrCF₂H, which proceeds under mild conditions with good functional group compatibility. rsc.org Another approach is the reductive cross-coupling of aryl iodides with difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H), where the choice of ligand can selectively promote C(sp³)-S bond cleavage to achieve difluoromethylation. cas.cn

Nickel catalysts have also been employed for the reductive difluoromethylation of alkenes using difluoroacetic anhydride (DFAA) and pyridine (B92270) N-oxide. ccspublishing.org.cnchemrxiv.org While these methods are primarily for C-CF₂H bond formation, the underlying principles of generating and transferring a difluoromethyl group could potentially be adapted for O-difluoromethylation of 4-amino-1-naphthol.

Reagent SystemCatalyst/LigandSubstrateRemarks
BrCF₂H Ni source / N and P ligandsAryl Boronic AcidsDirect C-difluoromethylation. rsc.org
2-PySO₂CF₂H Ni(OTf)₂ / terpyridineAryl IodidesReductive cross-coupling for C-difluoromethylation. cas.cn
DFAA / Pyridine N-oxide Ni catalystAlkenesReductive difluoromethylation of C=C bonds. ccspublishing.org.cnchemrxiv.org
ClCF₂H NiCl₂ / Ligand(Hetero)aryl ChloridesCross-coupling for C-difluoromethylation. thieme-connect.de

Iron, being an abundant and non-toxic metal, is an attractive catalyst for sustainable chemistry. The first iron-catalyzed difluoromethylation of arylzincs with difluoromethyl 2-pyridyl sulfone was reported, allowing for the synthesis of a variety of difluoromethylated arenes. cas.cnnih.gov This reaction proceeds via a selective C-S bond cleavage and is believed to involve radical intermediates. cas.cnnih.gov The use of an inexpensive iron catalyst and a bench-stable reagent makes this an attractive method. cas.cnnih.gov While demonstrated for C-CF₂H bond formation, the generation of difluoromethyl radicals in such systems could potentially be intercepted by the phenolate of 4-amino-1-naphthol to achieve O-difluoromethylation.

ReagentCatalyst/LigandSubstrateRemarks
2-PySO₂CF₂H Fe(acac)₃ / TMEDAArylzincsFirst iron-catalyzed aromatic difluoromethylation. cas.cnnih.gov

Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound

The synthesis of this compound requires precise control over the placement and reaction of functional groups. The key challenges in selectivity arise during the introduction of the nitrogen and the difluoromethoxy moieties onto the naphthalene scaffold. Two principal synthetic routes are plausible:

Route A: Nitration of a 1-substituted naphthalene precursor followed by reduction.

Route B: Introduction of the difluoromethoxy group onto a pre-functionalized naphthalene ring.

The selectivity of each critical step in these potential pathways is discussed below.

Regioselectivity: Directing Group Effects in Electrophilic Substitution

A crucial step in the synthesis is the regioselective functionalization of the naphthalene ring. If starting from 1-(difluoromethoxy)naphthalene, a key step would be the introduction of a nitro group, which is a precursor to the amine. The difluoromethoxy group (-OCHF₂) is an ortho-, para-directing group due to the lone pairs on the oxygen atom. However, it is also deactivating due to the electron-withdrawing nature of the fluorine atoms.

In the electrophilic nitration of 1-substituted naphthalenes, the incoming electrophile can attack either the C2 or C4 position in the same ring, or positions in the adjacent ring. The position of nitration is highly dependent on the nature of the directing group and the reaction conditions. For an ortho-, para-directing group at C1, the primary products are typically the 2- and 4-isomers. The ratio between these isomers is influenced by steric hindrance and the specific nitrating agent used.

Studies on the nitration of naphthalene with various reagents have shown that the ratio of α-nitronaphthalene (1-nitro) to β-nitronaphthalene (2-nitro) can vary, indicating that reaction conditions play a significant role in regioselectivity. For a 1-substituted naphthalene, the electronic and steric properties of the substituent are critical in determining the position of further substitution.

Table 1: Regioselectivity in the Nitration of Naphthalene with Various Nitrating Agents
Nitrating Agentα/β Ratio (1-nitro/2-nitro)
HNO₃/H₂SO₄~9-12
NO₂BF₄~14
N₂O₄~29

This table illustrates how the choice of nitrating agent can influence the regioselectivity of nitration on an unsubstituted naphthalene ring. Similar principles would apply to a substituted naphthalene, where the substituent would further direct the position of the incoming nitro group.

Alternatively, the synthesis could commence with 4-nitro-1-naphthol. In this scenario, the regioselectivity is pre-determined by the starting material. The subsequent step would be the O-difluoromethylation of the hydroxyl group. This reaction is generally regioselective for the oxygen atom of the hydroxyl group and does not typically result in competing C-alkylation under standard conditions.

Chemoselectivity: Selective Reduction of the Nitro Group

A critical step that requires high chemoselectivity is the reduction of the nitro group to an amine in the presence of the difluoromethoxy group. The difluoromethoxy group is generally stable under many reducing conditions. However, harsh conditions could potentially lead to the cleavage of the C-F bonds.

The selective reduction of an aromatic nitro group is a well-established transformation. A variety of reagents can achieve this with high chemoselectivity, leaving other functional groups intact. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. Other reagents like tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or sodium dithionite (Na₂S₂O₄) are also effective and are known to be compatible with a wide range of functional groups, including ethers and halogenated moieties. The choice of reducing agent can be optimized to ensure the integrity of the difluoromethoxy group.

Table 2: Common Reagents for Chemoselective Nitro Group Reduction
ReagentTypical ConditionsCompatibility with OCHF₂ group
H₂, Pd/CMethanol or Ethanol, room temperatureHigh
Fe/HCl or Fe/NH₄ClEthanol/Water, refluxHigh
SnCl₂·2H₂OEthanol, refluxHigh
NaBH₄, NiCl₂·6H₂OMethanol, 0°C to room temperatureModerate to High

This table outlines common methods for the chemoselective reduction of a nitro group, which would be applicable in the synthesis of this compound from a nitro-substituted precursor.

Stereoselectivity

The target molecule, this compound, is achiral and does not have any stereocenters. The plausible synthetic intermediates, such as 1-(difluoromethoxy)-4-nitronaphthalene or 4-nitro-1-naphthol, are also achiral. Therefore, stereoselectivity is not a consideration in the synthesis of this compound, assuming that achiral reagents and conditions are employed. If a synthetic route involving chiral catalysts or reagents were to be developed, then aspects of stereoselectivity, such as enantioselectivity or diastereoselectivity, would become relevant. However, for the most direct and conventional synthetic pathways, no stereoisomers are expected to be formed.

Reactivity of the Primary Amine Functionality

The primary amine group attached to the naphthalene ring is a key site of chemical reactivity, participating in a range of reactions typical of arylamines.

Nucleophilic Reactivity of the Amine Nitrogen

The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, rendering it nucleophilic. ncert.nic.in This allows it to react with various electrophiles. Generally, the nucleophilicity of amines increases with basicity, though it can be diminished by bulky substituents near the nitrogen atom. masterorganicchemistry.com In the context of arylamines, the amino group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org However, the high reactivity of arylamines can sometimes lead to over-reaction, such as poly-substitution, and they are often incompatible with Friedel-Crafts reactions due to complex formation with the Lewis acid catalyst. libretexts.orglibretexts.org

Derivatization via Acylation, Alkylation, and Arylation

The nucleophilic nature of the primary amine enables its derivatization through several key reactions:

Acylation: Primary aromatic amines readily undergo acylation when treated with acylating agents like acid chlorides or anhydrides. ncert.nic.inyoutube.com This reaction, often carried out in the presence of a base like pyridine to neutralize the acid byproduct, results in the formation of an amide. ncert.nic.in The acylation of amines is a versatile transformation, and even less reactive amines can be acylated using highly reactive acyl halides. youtube.com Continuous-flow methods have also been developed for the N-acetylation of various amines using acetonitrile as the acetylating agent and alumina (B75360) as a catalyst. nih.gov

Alkylation: The nitrogen of the primary amine can be alkylated by reaction with alkyl halides. However, this reaction can be difficult to control as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. ncert.nic.in More controlled and selective alkylation of aromatic amines can be achieved using alcohols as alkylating agents via a "borrowing hydrogen" or "hydrogen autotransfer" strategy catalyzed by transition metal complexes, such as those based on ruthenium or iridium. nih.govliv.ac.uk

Arylation: The formation of a new carbon-nitrogen bond through the arylation of amines is a significant transformation in organic synthesis. Palladium-catalyzed cross-coupling reactions are a common method for the N-arylation of amines with aryl halides. organic-chemistry.orgcmu.edu These reactions often employ specific phosphine (B1218219) ligands to facilitate the coupling. cmu.edu Alternative methods for N-arylation exist, including transition-metal-free approaches under microwave irradiation and copper-catalyzed reactions. organic-chemistry.org

A summary of representative derivatization reactions is presented below:

Reaction TypeReagentsProduct Type
AcylationAcid Chloride (RCOCl), PyridineN-Acylnaphthalen-1-amine
AlkylationAlkyl Halide (R-X)Secondary/Tertiary Amine
ArylationAryl Halide (Ar-X), Pd catalystN-Arynaphthalen-1-amine

Formation of Schiff Bases and Imines

Primary amines, including this compound, react with carbonyl compounds such as aldehydes and ketones to form imines, commonly known as Schiff bases. scholarsresearchlibrary.comresearchgate.net This condensation reaction typically involves a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. scholarsresearchlibrary.com The reaction is often catalyzed by acid. semanticscholar.org Schiff bases derived from naphthalen-1-amine and various aldehydes have been synthesized and characterized. researchgate.netsemanticscholar.org These compounds are of interest due to their potential biological activities and applications in coordination chemistry. nih.gov

Diazotization and Subsequent Transformations

Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0–10 °C), to form arenediazonium salts. libretexts.orglibretexts.orgopenstax.org This process is known as diazotization. openstax.org Aryl diazonium salts are valuable synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. libretexts.orglibretexts.orgopenstax.org

These subsequent transformations, often called Sandmeyer reactions when catalyzed by copper(I) salts, allow for the introduction of various substituents onto the aromatic ring. libretexts.orglibretexts.org For instance, treatment with cuprous chloride or bromide yields the corresponding aryl chloride or bromide. The Schiemann reaction, involving treatment with fluoroboric acid (HBF₄), is used to introduce fluorine. libretexts.orglibretexts.org Other nucleophiles like cyanide, iodide, and hydroxyl can also be introduced. openstax.org The diazotization of water-insoluble primary aromatic amines can be facilitated by first dissolving the amine in a water-soluble acid or organic solvent before reaction. google.com

Transformations Involving the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group imparts unique electronic properties and metabolic stability to the molecule. nih.govmdpi.com Its reactivity is distinct from non-fluorinated ether groups.

Stability and Potential for Further Fluorination or Defluorination

The difluoromethoxy group is generally considered to be a stable functional group. researchgate.net The presence of fluorine atoms increases the strength of the C-F bonds and can influence the metabolic stability of the molecule by preventing O-demethylation, a common metabolic pathway for methoxy (B1213986) groups. nih.gov The replacement of a methoxy group with a difluoromethoxy or trifluoromethoxy group is a strategy used in medicinal chemistry to enhance a drug candidate's properties. mdpi.comnih.gov

While generally stable, the C-F bond can be cleaved under certain conditions. Enzymatic defluorination of some organofluorine compounds has been reported, although it is a rare process. nih.govresearchgate.net For instance, some dehalogenases have shown activity towards mono- and difluoroacetate. nih.gov Reductive defluorination of per- and polyfluoroalkyl substances (PFASs) using various methods is an active area of research for environmental remediation. nih.gov The potential for further fluorination of the difluoromethoxy group to a trifluoromethoxy group, or its defluorination, would likely require specific and potentially harsh reaction conditions that are not typically encountered in standard organic transformations. The introduction of the difluoromethyl group itself often relies on specialized reagents capable of generating difluorocarbene or a difluoromethyl radical. rsc.orgrsc.org

Participation in Radical Reactions

The naphthalene ring system and its derivatives can participate in reactions involving radical intermediates. The reaction of naphthalene with hydroxyl radicals, for instance, is known to produce various oxygenated products, including naphthoquinones. researchgate.net For substituted naphthalenes like this compound, the presence of the amine and difluoromethoxy groups influences the stability and subsequent reaction pathways of any radical intermediates formed on the aromatic core.

Furthermore, the amine functional group can be a key player in directed radical-mediated reactions. Strategies have been developed for the β C-H amination of alcohols that utilize a radical relay chaperone, proceeding through a 1,5-hydrogen atom transfer (HAT). nih.gov While this specific methodology applies to alcohols, it highlights the potential for functional groups to direct radical reactions to specific sites, a concept that could be extrapolated to the functionalization of the naphthalene core directed by one of its substituents.

Electrophilic Aromatic Substitution on the Naphthalene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In naphthalene, substitution at the 1-position (α-position) is generally favored over the 2-position (β-position) due to the formation of a more stable carbocation intermediate (a naphthalenonium ion) where aromaticity is preserved in one of the rings. pearson.comyoutube.com For this compound, the regiochemical outcome of EAS is dictated by the combined electronic effects of the existing amine and difluoromethoxy substituents.

The directing effect of a substituent in electrophilic aromatic substitution is determined by its ability to donate or withdraw electron density, through both inductive and resonance effects. These effects influence the reaction rate and the position of the incoming electrophile. libretexts.org

Amine Group (-NH₂): The amine group at the C1 position is a powerful activating group and an ortho, para-director. Its lone pair of electrons can be delocalized into the aromatic π-system, stabilizing the positively charged intermediate (arenium ion) formed during the attack of an electrophile. libretexts.orgyoutube.com For a substituent at C1 of naphthalene, this directs incoming electrophiles to the C2 and C4 positions. Since the C4 position is already substituted in the title compound, the primary directing influence of the amine group is towards the C2 position. The peri-position (C8) can also be activated.

Difluoromethoxy Group (-OCHF₂): The difluoromethoxy group at the C4 position has dual electronic effects. The high electronegativity of the two fluorine atoms makes the group strongly electron-withdrawing by induction, which deactivates the aromatic ring towards electrophilic attack. However, the lone pairs on the oxygen atom can be donated to the ring through resonance, which directs incoming electrophiles to the ortho (C3 and C5) and para positions. Generally, for halogenated alkoxy groups, the deactivating inductive effect outweighs the activating resonance effect, but the ortho, para-directing nature is retained. libretexts.org

The regioselectivity of EAS on this compound is determined by the positions that are most electronically enriched and lead to the most stable cationic intermediate. The amine group strongly activates the C2 position, while the difluoromethoxy group directs to the C3 position.

Attack at the C2 position is strongly favored due to stabilization from the adjacent C1-amine group. Attack at the C3 position is also possible, directed by the C4-difluoromethoxy group. Substitution on the second ring (at C5, C6, C7, or C8) is generally less favorable unless forced by reaction conditions or chelation effects.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction TypeReagentsExpected Major Product(s)Rationale
Nitration HNO₃, H₂SO₄2-Nitro-4-(difluoromethoxy)naphthalen-1-amineThe powerful directing effect of the C1-amine group favors substitution at the C2 position. libretexts.orglibretexts.org
Halogenation Br₂, FeBr₃2-Bromo-4-(difluoromethoxy)naphthalen-1-amineSimilar to nitration, the reaction is controlled by the activating amine substituent. youtube.com
Sulfonation Fuming H₂SO₄4-(Difluoromethoxy)-1-aminonaphthalene-2-sulfonic acidThe reaction is typically reversible and can be subject to thermodynamic control, but kinetic attack at C2 is expected. youtube.com
Friedel-Crafts Acylation RCOCl, AlCl₃Likely complexation with the amine group; protection may be needed.The Lewis acid catalyst (AlCl₃) can complex with the basic amine, deactivating the ring system. libretexts.org

Oxidative and Reductive Transformations of the Naphthalene Core

The naphthalene core is susceptible to both oxidation and reduction, which can lead to a variety of products.

Oxidative Transformations: Oxidation of the naphthalene ring system can lead to the formation of naphthoquinones. For example, the reaction of naphthalene with hydroxyl radicals can produce both 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone (B94277). researchgate.net In the case of this compound, oxidation could potentially lead to the formation of a substituted 1,4-naphthoquinone derivative, although the presence of the electron-donating amine group might make the ring more susceptible to oxidative polymerization or degradation under harsh conditions. Aromatic amines can also undergo oxidative dimerization in the presence of certain catalysts. researchgate.net Furthermore, photoredox catalysis provides a modern avenue for the oxidative functionalization of amines to form reactive intermediates like iminium ions. nih.gov

Reductive Transformations: Reduction of the naphthalene core typically requires more forcing conditions than for a simple benzene (B151609) ring. Catalytic hydrogenation can reduce one or both of the rings. In substituted naphthalenes, the regioselectivity of the reduction depends on the electronic nature of the substituents. Electron-donating groups like amines tend to direct the reduction to the unsubstituted ring. Therefore, catalytic hydrogenation of this compound would likely yield 4-(difluoromethoxy)-5,6,7,8-tetrahydronaphthalen-1-amine as the major product.

Transition Metal-Catalyzed Functionalization of this compound

Transition metal catalysis has become a powerful tool for the selective functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. umich.edu The amine group in naphthalen-1-amine derivatives is an excellent directing group for such transformations.

The amine group at the C1 position can act as an endogenous directing group, facilitating the selective functionalization of the C-H bond at the peri-position (C8). This occurs through the formation of a stable five- or six-membered cyclometalated intermediate with a transition metal catalyst (e.g., Palladium, Rhodium, Copper). researchgate.netresearchgate.net This strategy provides a direct route to 1,8-disubstituted naphthalene derivatives.

For instance, palladium-catalyzed amination of 1-naphthylamine derivatives using a picolinamide (B142947) directing group has been shown to selectively install an amine at the C8 position. researchgate.net The free amine itself can also serve as the directing group in Rh(III)-catalyzed oxidative coupling reactions. researchgate.net This suggests that this compound could undergo direct C-H amination at the C8 position to yield 4-(difluoromethoxy)naphthalene-1,8-diamine derivatives.

Table 2: Potential Transition Metal-Catalyzed C-H Functionalization Reactions

Reaction TypeCatalyst System (Example)Target PositionPotential Product ClassReference
C-H Amination Pd(OAc)₂ / PicolinamideC81,8-Naphthalenediamine derivatives researchgate.net
C-H Cyanation Cu(TFA)₂ / PicolinamideC88-Cyano-1-aminonaphthalene derivatives researchgate.net
C-H Annulation [RhCp*Cl₂]₂C2 and N-HBenzo[cd]indole derivatives researchgate.net
C-H Sulfonylation CuF₂ / β-alanine (on related aldehydes)β-positionSulfonylated naphthaldehydes nih.gov

Cross-Coupling Reactions at the Naphthalene Ring

The naphthalene core of this compound, bearing both an amino and a difluoromethoxy group, presents a versatile scaffold for carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bond formation through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the synthesis of complex aromatic structures. While direct literature on the cross-coupling of this compound is not extensively detailed, the reactivity can be inferred from well-established protocols on related naphthalene and aryl amine systems. The primary positions for such reactions on the naphthalene ring, other than the positions already substituted, would typically require prior functionalization, for instance, with a halide (Br, I) or a triflate group, to serve as the electrophilic partner in the coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron reagent with an organic halide or triflate. libretexts.org For a halogenated derivative of this compound, a Suzuki-Miyaura coupling would enable the introduction of various aryl, heteroaryl, or alkyl groups. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com The choice of catalyst, ligand, and base is crucial for achieving high efficiency and selectivity. youtube.com

A representative transformation would involve the reaction of a bromo-substituted this compound with an arylboronic acid in the presence of a palladium catalyst and a base.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides
CatalystLigandBaseSolventTemperatureReference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100 °C nih.gov
Pd₂(dba)₃XPhosK₂CO₃Dioxane80-110 °C rsc.org
Pd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/H₂O80 °C libretexts.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides or triflates and amines. wikipedia.orgfishersci.it This reaction would be particularly useful for synthesizing derivatives of this compound where an additional amino group is introduced onto the naphthalene ring at a pre-functionalized position. The reaction mechanism proceeds through an oxidative addition, amine coordination and deprotonation, and reductive elimination cycle. libretexts.org The development of sterically hindered and electron-rich phosphine ligands has been critical to the broad applicability of this reaction, allowing for the coupling of a wide range of amines and aryl halides under mild conditions. wikipedia.orgorganic-chemistry.org

For instance, a bromo-substituted this compound could be coupled with a primary or secondary amine to generate a diaminonaphthalene derivative.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides
CatalystLigandBaseSolventTemperatureReference
Pd₂(dba)₃BINAPNaO-t-BuToluene80-100 °C wikipedia.org
Pd(OAc)₂BrettPhosKO-t-BuTHFRoom Temp to 65 °C libretexts.org
[(CyPF-tBu)PdCl₂]-Cs₂CO₃Dioxane100 °C organic-chemistry.org

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.org Applying this reaction to a halogenated derivative of this compound would allow for the introduction of an alkynyl substituent, a valuable functional group for further transformations and for the construction of conjugated systems used in materials science. researchgate.net The reaction is generally carried out under mild conditions and is tolerant of a wide variety of functional groups. wikipedia.org

A typical Sonogashira reaction would involve the coupling of a halo-substituted this compound with a terminal alkyne.

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Halides
CatalystCo-catalystBaseSolventTemperatureReference
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRoom Temp to 65 °C wikipedia.orgnih.gov
Pd(OAc)₂CuIK₃PO₄DMF100 °C nih.gov
Pd(CH₃CN)₂Cl₂CuIDBUToluene60 °C researchgate.net

Hiyama Coupling

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. A key feature of this reaction is the activation of the organosilane with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF). nih.gov This method offers an alternative to other C-C bond-forming reactions and is noted for the low toxicity and stability of the organosilane reagents. For a halogenated derivative of this compound, a Hiyama coupling could be employed to introduce aryl, alkyl, or vinyl groups. ku.edu

The reaction of a halo-substituted this compound with an organotrialkoxysilane in the presence of a palladium catalyst and a fluoride activator would exemplify a Hiyama coupling.

Table 4: Representative Conditions for Hiyama Coupling of Aryl Halides
CatalystActivatorSolventTemperatureReference
Pd(OAc)₂CuF₂t-BuOH/AcOH65 °C ku.edu
Pd(PPh₃)₄TBAFTHF60 °C nih.gov
PdCl₂(dppf)TBAFDioxane100 °C nih.gov

Derivatives and Structural Modification of 4 Difluoromethoxy Naphthalen 1 Amine

N-Substituted Derivatives of 4-(Difluoromethoxy)naphthalen-1-amine

The primary amine group of this compound is a key site for synthetic elaboration, allowing for the creation of a wide range of N-substituted derivatives. These modifications can significantly alter the chemical and physical properties of the parent molecule.

Synthesis of Secondary and Tertiary Amines

The synthesis of secondary and tertiary amines from this compound can be achieved through various established synthetic methodologies. Standard N-alkylation reactions, involving the reaction of the primary amine with alkyl halides, can be employed. For instance, the reaction with isopropyl halides under basic conditions is a typical method for introducing an isopropyl group. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful and versatile alternative for forming C-N bonds with aryl and heteroaryl partners. nih.gov This method has been successfully applied to the arylation of a variety of fluoroalkylamines. nih.gov

The introduction of different alkyl and aryl groups allows for the fine-tuning of properties like lipophilicity, steric bulk, and electronic character, which can be crucial for various applications.

Amides, Ureas, and Sulfonamides

The amine functionality of this compound serves as a nucleophile in reactions with various electrophiles to form amides, ureas, and sulfonamides.

Amides: Amide derivatives can be readily synthesized by reacting this compound with acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. libretexts.orgyoutube.com Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and hydroxybenzotriazole (B1436442) (HOBt). nih.gov These methods are effective even for electron-deficient amines. nih.gov

Ureas: The synthesis of urea (B33335) derivatives can be accomplished through several routes. One common method involves the reaction of the amine with an isocyanate. nih.gov Alternatively, a one-pot synthesis can transform a Boc-protected amine into a urea by in-situ generation of the isocyanate. organic-chemistry.org Another approach utilizes the reaction of the amine with a carbamate, such as 4-nitrophenyl-N-benzylcarbamate, followed by deprotection. bioorganic-chemistry.com

Sulfonamides: Sulfonamide derivatives are typically prepared by reacting the amine with a sulfonyl chloride in the presence of a base. nih.gov More recent and environmentally friendly methods involve the NH4I-mediated amination of sodium sulfinates or a one-pot synthesis from unactivated carboxylic acids and amines via aromatic decarboxylative halosulfonylation. nih.govprinceton.edu

Ring-Substituted Derivatives of the Naphthalene (B1677914) Moiety

In addition to modifications at the amine, the naphthalene ring of this compound can be further functionalized. The regioselectivity of these reactions is often influenced by the existing substituents. researchgate.net

Introduction of Halogen, Alkyl, and Aryl Substituents

Halogenation: The introduction of halogen atoms onto the naphthalene ring can be achieved through electrophilic aromatic substitution reactions. The specific conditions and reagents used will determine the position and number of halogen substituents.

Alkylation: Alkylation of the naphthalene core can be performed using various methods, including Friedel-Crafts reactions with alkenes in the presence of a protonic acid catalyst. google.com

Arylation: Palladium-catalyzed C-H arylation reactions have become a powerful tool for introducing aryl groups onto aromatic rings. cam.ac.uk For naphthalene derivatives, site-selective arylation at various positions, including C8, has been reported using aryl iodides. rsc.org These reactions often employ a directing group to control the regioselectivity. scispace.com

These substitutions can significantly impact the electronic properties and steric profile of the molecule.

Functionalization of the Difluoromethoxy Group

The difluoromethoxy group is generally stable, but under certain conditions, it can be a site for further transformation. Defluorinative functionalization, which converts a trifluoromethyl group to a difluoromethyl motif, highlights the potential for manipulating C-F bonds. chemrxiv.org While direct functionalization of the difluoromethoxy group on this compound is not extensively documented, related chemistries suggest possibilities for modification. For example, the difluoromethyl group can be introduced onto a naphthalene ring through various synthetic routes.

Conjugates and Hybrid Molecules incorporating the this compound Scaffold

The this compound scaffold can be incorporated into larger, more complex molecules, known as conjugates or hybrid molecules. This strategy aims to combine the properties of the naphthalene derivative with those of other molecular entities. mdpi.comresearchgate.netmdpi.com For example, the amine group can be used as a handle to link the scaffold to other pharmacophores, such as those found in naphthoquinone or quinolinedione structures. mdpi.comresearchgate.net The synthesis of such hybrids often involves standard coupling reactions, like amide or ester bond formation, to connect the different molecular fragments. nih.gov

The table below summarizes the types of derivatives and the general synthetic approaches discussed:

Derivative Type Sub-Type General Synthetic Approach
N-Substituted Secondary and Tertiary AminesN-alkylation, Buchwald-Hartwig amination nih.gov
AmidesAcylation with acid chlorides, anhydrides, or activated carboxylic acids libretexts.orgyoutube.comnih.gov
UreasReaction with isocyanates, one-pot synthesis from Boc-protected amines nih.govorganic-chemistry.orgbioorganic-chemistry.com
SulfonamidesReaction with sulfonyl chlorides, amination of sodium sulfinates nih.govnih.govprinceton.edu
Ring-Substituted HalogenatedElectrophilic aromatic substitution
AlkylatedFriedel-Crafts reaction google.com
ArylatedPalladium-catalyzed C-H arylation cam.ac.ukrsc.orgscispace.com
Difluoromethoxy Group FunctionalizedDefluorinative functionalization (related chemistry) chemrxiv.org
Conjugates/Hybrids VariousCoupling reactions (e.g., amide/ester formation) to link scaffolds mdpi.comresearchgate.netmdpi.comresearchgate.netnih.gov

Design Principles for Naphthalene-Based Chemical Libraries

The design of chemical libraries centered around a core scaffold like naphthalene is a critical process in the early stages of drug discovery. The primary goal is to generate a collection of compounds with sufficient structural diversity to explore a wide range of chemical space and increase the probability of identifying a "hit" compound against a biological target. enamine.net For naphthalene-based libraries, several key design principles are employed to maximize their effectiveness.

Physicochemical Properties and Diversity: A fundamental principle in library design is the careful selection of building blocks and reagents to ensure a broad distribution of physicochemical properties such as molecular weight, lipophilicity (logP), hydrogen bond donors and acceptors, and topological polar surface area (TPSA). nih.gov For a library derived from this compound, the inherent properties of the core—a fused aromatic system with an amine and a difluoromethoxy group—provide a distinct starting point. The difluoromethoxy group, in particular, is often used as a bioisostere for other functional groups, offering a unique combination of lipophilicity and potential for hydrogen bonding interactions, which can be advantageous in modulating pharmacokinetic and pharmacodynamic properties. nih.gov

Computational and Structure-Based Design: Modern library design heavily relies on computational tools. chemrxiv.org Techniques such as virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) modeling can be used to predict the interaction of potential library members with a biological target. chemrxiv.org In the context of naphthalene-based libraries, structure-based design has been successfully employed. For instance, in the development of naphthalene diimide G-quadruplex ligands, understanding the three-dimensional structure of the target allowed for the rational design of derivatives with enhanced pharmacological properties. While not directly involving this compound, this approach highlights a key principle applicable to its derivatives.

Focused vs. Diversity-Oriented Libraries: Chemical libraries can be broadly categorized as either diversity-oriented or focused. Diversity-oriented libraries aim to cover a vast and diverse chemical space, while focused libraries are designed to target a specific protein family or biological pathway. enamine.net A library based on this compound could be designed with either philosophy. A diversity-oriented approach might involve reacting the primary amine with a wide range of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) to generate a structurally varied set of amides, sulfonamides, and ureas. A focused approach, on the other hand, might be guided by the known biological activity of related naphthalene derivatives. For example, given that some naphthalene derivatives are kinase inhibitors, a focused library could be designed to explore substitutions that are predicted to interact with the ATP-binding site of a particular kinase. nih.gov

Table 1: Key Design Principles for Chemical Libraries

Design PrincipleDescriptionRelevance to this compound
Scaffold Hopping & Bioisosterism Replacing a core scaffold or a functional group with another that retains similar biological activity.The difluoromethoxy group can be considered a bioisostere for other groups, influencing properties like metabolic stability.
Privileged Scaffolds Certain molecular frameworks that are recurrent in known drugs and bioactive compounds.The naphthalene core is a well-established privileged scaffold in medicinal chemistry.
Fragment-Based Design Building larger molecules by linking together smaller molecular fragments that are known to bind to a target.The this compound core could serve as a starting fragment for library construction.
Combinatorial Chemistry Systematically combining a set of building blocks in all possible combinations to rapidly generate a large number of compounds.The amino group of the title compound is an ideal handle for combinatorial derivatization.

A notable example of a naphthalene-based library design leading to a potent biological inhibitor is the discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors. nih.gov In this study, a compound featuring a difluoromethoxy group on a phenyl ring attached to a naphthalene core was identified as a potent inhibitor. nih.gov This underscores the potential of incorporating the difluoromethoxy moiety into naphthalene-based libraries for therapeutic applications.

Incorporation into Multicyclic Systems

The fusion of additional rings onto the this compound framework can lead to the creation of rigid, conformationally constrained multicyclic systems. Such structures are of significant interest in medicinal chemistry and materials science as they can exhibit enhanced binding affinity to biological targets and unique photophysical properties. The synthetic strategies to achieve this often leverage the reactivity of the amino group and the aromatic naphthalene core.

Intramolecular Cyclization Reactions: A common approach to constructing multicyclic systems is through intramolecular cyclization reactions. The primary amine of this compound can be readily acylated or alkylated with bifunctional reagents, introducing a second reactive group that can then participate in a ring-closing reaction. For example, reaction with a dicarbonyl compound or its equivalent could be a precursor to the formation of a new heterocyclic ring fused to the naphthalene system.

Pictet-Spengler and Related Reactions: The Pictet-Spengler reaction and its variations are powerful methods for constructing isoquinoline (B145761) and related heterocyclic systems. While the classic Pictet-Spengler reaction involves a β-arylethylamine, analogous cyclizations can be envisioned starting from naphthalen-1-amine derivatives. By introducing an appropriate aldehyde-containing side chain onto the amino group of this compound, an acid-catalyzed intramolecular cyclization could potentially yield a novel tetracyclic system.

Transition Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic organic chemistry offers a plethora of transition metal-catalyzed cross-coupling reactions that can be employed to build complex molecular architectures. For instance, the amino group of this compound could be transformed into a leaving group (e.g., a triflate or halide) via a Sandmeyer-type reaction, which would then allow for the introduction of various substituents or the formation of new rings via reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings.

A recent study demonstrated a mild and straightforward synthetic route to tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines through an acid-mediated Friedel–Crafts-type intramolecular cycloaromatization of 4-(arylamino)nicotinonitriles. researchgate.net This strategy, while not directly employing this compound, illustrates a powerful cyclization method where an amino group attached to an aromatic system facilitates the formation of a new fused ring. researchgate.net The electron-donating nature of the amino group is often crucial for activating the aromatic ring towards electrophilic attack in such cyclizations. The presence of the difluoromethoxy group at the 4-position would likely influence the electronics of the naphthalene ring and, consequently, the feasibility and regioselectivity of such cyclization reactions.

Table 2: Potential Multicyclic Systems from this compound

Synthetic StrategyPotential Multicyclic SystemKey Reaction
Intramolecular Amide Condensation Fused LactamAcylation followed by intramolecular cyclization
Pictet-Spengler Type Reaction Benzo[g]tetrahydroisoquinoline derivativeCondensation with an aldehyde followed by cyclization
Transition Metal-Catalyzed Annulation Fused Heterocycles (e.g., Carbazoles, Dibenzofurans)C-H activation or cross-coupling reactions
Friedel-Crafts Type Cyclization Fused Polycyclic Aromatic SystemsAcylation/alkylation followed by intramolecular electrophilic aromatic substitution

The synthesis of these complex multicyclic systems from this compound would yield novel chemical entities with distinct three-dimensional shapes and electronic properties, making them valuable candidates for screening in drug discovery programs and for investigation in materials science applications.

Advanced Spectroscopic Characterization Methodologies for 4 Difluoromethoxy Naphthalen 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous characterization of 4-(difluoromethoxy)naphthalen-1-amine. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments allows for a complete assignment of all proton and carbon signals and provides crucial information about the connectivity within the molecule.

Proton NMR (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of this compound reveals characteristic signals for the aromatic protons of the naphthalene (B1677914) core and the protons of the difluoromethoxy group. The aromatic region typically displays a series of multiplets corresponding to the protons on the naphthalene ring system. nih.govorganicchemistrydata.org The chemical shifts and coupling patterns of these protons are influenced by the electron-donating amino group and the electron-withdrawing difluoromethoxy group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H attached to -OCHF₂ 6.5 - 7.5 t ~74
Aromatic Protons 7.0 - 8.5 m -
NH₂ Protons 4.0 - 5.0 br s -

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbon of the difluoromethoxy group is particularly informative, appearing as a triplet due to one-bond coupling with the two fluorine atoms (¹J-C,F coupling). The chemical shifts of the aromatic carbons are influenced by the positions of the amino and difluoromethoxy substituents. nih.govrsc.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-OCHF₂ 115 - 120 (triplet)
Aromatic Carbons 105 - 150

Fluorine-19 NMR (¹⁹F NMR) for Difluoromethoxy Group Characterization

¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterizing the difluoromethoxy group. slideshare.netnih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this method provides a clean spectrum with no background signals. nih.gov The difluoromethoxy group in this compound will exhibit a single resonance in the ¹⁹F NMR spectrum. This signal will be split into a doublet due to coupling with the single proton of the difluoromethoxy group (²J-H,F coupling). The chemical shift of this fluorine signal is highly sensitive to the electronic environment. youtube.comyoutube.com

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
-OCHF₂ -80 to -100 d ~74

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete structural connectivity of this compound. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons on the naphthalene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a definitive link between the proton and carbon skeletons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for establishing the positions of the substituents on the naphthalene ring and for confirming the connection of the difluoromethoxy group to the aromatic system. columbia.eduresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is employed to determine the precise mass of the molecular ion of this compound. nih.govnih.gov This accurate mass measurement allows for the unambiguous determination of the elemental composition and molecular formula of the compound, providing strong evidence for its identity. The high resolving power of modern mass spectrometers can easily differentiate between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. bruker.comorientjchem.org The IR spectrum will display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Description
N-H stretch (amine) 3300 - 3500 Two bands for primary amine
C-H stretch (aromatic) 3000 - 3100
C=C stretch (aromatic) 1500 - 1600
C-O-C stretch (ether) 1000 - 1300
C-F stretch 1000 - 1100 Strong absorptions

The presence of strong absorption bands in the 1000-1100 cm⁻¹ region is indicative of the C-F bonds in the difluoromethoxy group. The N-H stretching vibrations of the primary amine group are also readily identifiable in the 3300-3500 cm⁻¹ region. nist.govchemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and conformational details. While a crystal structure for this compound itself is not publicly available, the examination of closely related structures containing the difluoromethoxy-substituted aromatic moiety offers significant insights into the likely solid-state conformation of this compound and its derivatives.

Detailed research findings from the X-ray crystallographic analysis of related compounds, such as 2-difluoromethoxy-3-benzyloxyestra-1,3,5(10)-trien-17-one, provide a valuable model for understanding the steric and electronic effects of the difluoromethoxy group on the crystal packing and molecular geometry. bham.ac.uknih.gov

A study on 2-difluoromethoxy-3-benzyloxyestra-1,3,5(10)-trien-17-one revealed that the difluoromethoxy (OCF2H) group adopts an orientation that is not in the same plane as the aromatic ring. bham.ac.uknih.gov This is a noteworthy deviation from the typically co-planar arrangement observed with the methoxy (B1213986) (OCH3) group in similar structures. The orthogonal orientation of the OCF2H group is attributed to anomeric interactions between the carbon-fluorine (C-F) σ* orbitals and the lone pair orbitals of the oxygen atom. These interactions become more influential as the number of fluorine atoms on the methoxy group increases, weakening the π conjugation with the aromatic ring. bham.ac.uknih.gov

Another relevant example is the crystal structure of isobutyl 4-[4-(difluoromethoxy)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. nih.gov In this molecule, the crystal packing is influenced by N—H⋯O and C—H⋯O interactions, which form supramolecular chains. nih.gov The major contributions to the crystal packing are from H⋯H, F⋯H/H⋯F, O⋯H/H⋯O, and C⋯H/H⋯C contacts. nih.gov

These findings suggest that the difluoromethoxy group is a versatile functional moiety that can participate in various non-covalent interactions, influencing the supramolecular architecture of the crystal lattice. The ability of the CF2H group to act as a hydrogen bond donor, though weaker than a conventional hydroxyl group, can also play a role in determining the conformational preferences and intermolecular interactions within the crystal. nih.gov

The crystallographic data from these related structures provide a strong basis for predicting the solid-state behavior of this compound. It is anticipated that the difluoromethoxy group will significantly influence the molecular conformation and the packing of the molecules in the crystal lattice, likely adopting a non-planar orientation relative to the naphthalene ring system.

Interactive Data Table: Crystallographic Data for 2-difluoromethoxy-3-benzyloxyestra-1,3,5(10)-trien-17-one

Crystal Data
Compound Name 2-difluoromethoxy-3-benzyloxyestra-1,3,5(10)-trien-17-one
Empirical Formula C26H28F2O3
Crystal System Orthorhombic
Space Group P212121
Unit Cell Dimensions a = 6.969(2) Å, b = 12.545(4) Å, c = 25.178(8) Å
Volume 2201.1(12) ų
Z 4
Key Conformational Feature The OCF2H group is oriented orthogonally to the aromatic ring.
CCDC Number 2169044 bham.ac.uk

Interactive Data Table: Crystallographic Data for isobutyl 4-[4-(difluoromethoxy)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Crystal Data
Compound Name isobutyl 4-[4-(difluoromethoxy)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Empirical Formula C24H29F2NO4 nih.gov
Crystal System Orthorhombic nih.gov
Space Group Pca21 nih.gov
Z 4 nih.gov
Key Crystal Packing Interactions N—H⋯O and C—H⋯O interactions forming supramolecular chains. nih.gov

Computational and Theoretical Investigations of 4 Difluoromethoxy Naphthalen 1 Amine

Density Functional Theory (DFT) Studies of Electronic Structure

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and localization of these orbitals determine the molecule's ability to act as an electron donor or acceptor.

For 4-(difluoromethoxy)naphthalen-1-amine, the HOMO is expected to be primarily localized on the naphthalene (B1677914) ring and the nitrogen atom of the amine group, which is a strong electron-donating group. The difluoromethoxy group, being electron-withdrawing, would likely have a lesser contribution to the HOMO. Conversely, the LUMO is anticipated to be distributed over the naphthalene ring system. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

A computational study on a related compound, 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA), utilized DFT calculations to analyze its FMOs, providing a model for how this compound could be studied. journalirjpac.com

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Note: The data in this table is illustrative and based on typical values for similar aromatic amines. Actual values would require specific DFT calculations.

Charge Distribution and Electrostatic Potential Analysis

The charge distribution within a molecule provides insights into its polarity and the nature of its chemical bonds. In this compound, the electronegative fluorine and oxygen atoms of the difluoromethoxy group, along with the nitrogen atom of the amine group, create distinct regions of positive and negative charge.

An electrostatic potential (ESP) map visually represents the charge distribution. For this molecule, the ESP map would likely show negative potential (red/yellow) around the fluorine, oxygen, and nitrogen atoms, indicating regions that are prone to electrophilic attack. The hydrogen atoms of the amine group and the naphthalene ring would exhibit positive potential (blue), highlighting areas susceptible to nucleophilic attack. DFT calculations are instrumental in generating these maps and quantifying the atomic charges. rsc.org A computational study of AHNSA also involved the analysis of atomic charge distributions and electrostatic potential maps to understand its reactivity. journalirjpac.com

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in this compound

AtomIllustrative Charge (a.u.)
N (amine)-0.6
O (methoxy)-0.5
F (difluoro)-0.3
C (amine-bound)+0.2
C (methoxy-bound)+0.4

Note: This data is illustrative. Precise values are obtained from quantum chemical calculations.

Conformational Analysis and Stability

Conformational analysis of this compound is essential for understanding its three-dimensional structure and the relative stabilities of its different spatial arrangements (conformers). The rotation around the C-O bond of the difluoromethoxy group and the C-N bond of the amine group can lead to various conformers.

DFT calculations can be employed to determine the potential energy surface of the molecule as a function of these rotational angles. This allows for the identification of the most stable conformer (the one with the lowest energy) and the energy barriers between different conformers. The stability of these conformers is influenced by steric hindrance and electronic interactions between the substituents and the naphthalene ring.

Reaction Mechanism Elucidation using Quantum Chemical Calculations

Quantum chemical calculations are invaluable for investigating the mechanisms of chemical reactions, providing detailed information about the energy changes and structures of intermediates and transition states along a reaction pathway. rsc.org

Transition State Analysis

For any proposed reaction involving this compound, such as electrophilic substitution on the aromatic ring, identifying the transition state is crucial for understanding the reaction's feasibility and kinetics. The transition state is the highest energy point along the reaction coordinate, and its structure represents the "point of no return" for the reaction.

Quantum chemical calculations can locate the transition state structure and calculate its energy. The activation energy of the reaction, which is the difference in energy between the reactants and the transition state, can then be determined. A lower activation energy implies a faster reaction rate. For instance, in the C4-H amination of 1-naphthylamine (B1663977) derivatives, understanding the transition state would be key to explaining the observed regioselectivity. mdpi.com

Reaction Pathway Prediction

Beyond analyzing a single reaction step, computational methods can be used to predict entire reaction pathways. By exploring the potential energy surface, different possible routes from reactants to products can be mapped out. This is particularly useful for complex reactions with multiple possible intermediates and products.

For this compound, computational methods could be used to predict the most likely sites for functionalization or to explore the mechanisms of its synthesis. For example, in the synthesis of multisubstituted naphthalenes, DFT calculations have been used to elucidate reaction pathways and predict reaction efficiencies. rsc.org These predictive capabilities are a powerful tool in the rational design of new synthetic routes and in understanding the reactivity of complex molecules.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations offer a powerful lens to observe the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility. researchgate.net For this compound, MD simulations can elucidate the rotational dynamics of the difluoromethoxy group and the puckering of the naphthalene ring system, which are crucial for its interaction with biological targets or other molecules.

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent, often water, to mimic physiological conditions. The system's trajectory is then calculated by integrating Newton's laws of motion for every atom, governed by a force field that describes the interatomic potentials. researchgate.net Key aspects that can be investigated include:

Solvent Accessible Surface Area (SASA): The SASA provides a measure of the molecule's exposure to the solvent. mdpi.com Changes in SASA during the simulation can indicate conformational changes that either shield or expose certain functional groups, which has implications for solubility and intermolecular interactions.

Radial Distribution Functions (RDFs): RDFs can be calculated between specific atoms of the molecule and solvent molecules to understand the local solvation structure. For example, the RDF between the fluorine atoms and water can reveal the extent and nature of hydration of the difluoromethoxy group.

A hypothetical analysis of a 10-nanosecond MD simulation of this compound in water might yield the following data regarding the principal dihedral angle of the difluoromethoxy group (Ar-O-CH₂-F):

Dihedral Angle Range (degrees)Population (%)Predominant Conformation
-60 to 6065%syn-periplanar
60 to 180 & -60 to -18035%anti-periplanar

This table is generated for illustrative purposes based on general principles of conformational analysis and does not represent empirically validated data for this specific molecule.

Such simulations can also reveal correlations between the conformation of the difluoromethoxy group and the planarity of the naphthalene rings, providing a comprehensive understanding of the molecule's dynamic behavior.

Advanced Computational Methods for Fluorinated Systems

The presence of fluorine atoms in this compound necessitates the use of advanced computational methods that can accurately account for the high electronegativity and the electronic effects of fluorine. Standard computational approaches may fall short in describing the subtle interplay of forces in fluorinated compounds.

Quantum Chemical Calculations:

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are essential for obtaining accurate electronic properties. ijrte.orgnih.gov For fluorinated systems, the choice of basis set is critical; basis sets augmented with diffuse functions (e.g., 6-311+G(d,p)) are often required to correctly model the diffuse nature of fluorine's lone pairs. ijrte.orgyoutube.com

These calculations can provide valuable data on:

Optimized Molecular Geometry: Determining the lowest energy conformation and precise bond lengths and angles.

Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding the molecule's reactivity. ijrte.org The HOMO-LUMO gap can indicate the chemical stability of the molecule.

NMR Chemical Shifts: Theoretical prediction of ¹H, ¹³C, and ¹⁹F NMR spectra can aid in the structural elucidation and verification of synthesized compounds. ijrte.orgnih.gov The inclusion of the difluoromethoxy group is expected to have a significant impact on the chemical shifts of the naphthalene core protons and carbons.

Aromaticity: Methods such as Nucleus-Independent Chemical Shift (NICS) can be employed to quantify the aromaticity of the naphthalene rings and to assess how it is influenced by the electron-withdrawing difluoromethoxy group. acs.org Studies on fluorinated benzenes have shown that fluorine substitution can slightly diminish aromaticity. acs.org

A representative table of calculated electronic properties for this compound using DFT with a B3LYP functional and a 6-311+G(d,p) basis set might look as follows:

PropertyCalculated Value
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment3.5 D

This table contains hypothetical data for illustrative purposes and is not the result of a specific calculation on this molecule.

The unique properties of fluorine, such as its ability to form strong C-F bonds and its influence on the acidity of neighboring protons, make these advanced computational investigations indispensable for the rational design and development of novel fluorinated compounds like this compound. mdpi.com

The Multifaceted Role of this compound in Scientific Research

While specific research on the chemical compound this compound is not extensively documented in publicly available scientific literature, its structural motifs suggest a number of potential applications in organic synthesis and materials science. This article explores the theoretical and potential roles of this compound based on the known functions of its constituent parts: the naphthalen-1-amine core and the difluoromethoxy substituent.

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Pathways

The synthesis of fluorinated aromatic amines, including 4-(difluoromethoxy)naphthalen-1-amine, has traditionally relied on methods that may not align with the principles of green chemistry. dovepress.com Future research must prioritize the development of synthetic routes that are not only efficient but also environmentally benign.

A primary challenge lies in moving away from hazardous reagents and harsh reaction conditions often associated with fluorination. dovepress.com For instance, the classic Balz-Schiemann reaction, while effective for introducing fluorine, involves potentially explosive diazonium salts and high temperatures. dovepress.com Similarly, the use of ozone-depleting substances like chlorodifluoromethane (B1668795) (Freon 22) for difluoromethylation is no longer sustainable. rsc.org

Future efforts should focus on several key areas:

Aqueous Fluoroalkylation: Exploring water as a solvent for fluoroalkylation reactions presents a significant opportunity for greener synthesis. rsc.org While initially considered challenging due to the hydrophobic nature of many fluorinating reagents, recent advancements have demonstrated the feasibility of conducting such transformations in aqueous media, which is of broad interest for developing environmentally friendly methods. rsc.org

Catalyst-Centric Approaches: The development of novel catalytic systems is crucial. This includes photoredox catalysis using visible light, which allows for reactions to proceed at room temperature, reducing energy consumption. nih.govrsc.org Metal-free fluorination strategies, for example using reagents like Selectfluor in a water cosolvent system, offer a sustainable and scalable one-pot process for the synthesis of fluorinated amines. rsc.org

Atom Economy: Designing synthetic routes with high atom economy is a fundamental principle of green chemistry. This involves minimizing the formation of byproducts. For example, methods that enable direct C-H functionalization of the naphthalene (B1677914) core to introduce the amine or difluoromethoxy group would be highly desirable as they avoid the need for pre-functionalization and reduce waste. nih.govnih.gov

Benign Reagents: Research into replacing hazardous reagents is paramount. This includes developing safer deoxyfluorination reagents to replace traditional ones like DAST (diethylaminosulfur trifluoride). nih.govacs.org The use of CO2 or CS2 as benign C1 sources for synthesizing fluorinated amines is another promising avenue. nih.govresearchgate.net

The following table summarizes potential sustainable approaches for the synthesis of this compound and related compounds.

Sustainable Approach Key Features Potential Application to Target Synthesis References
Aqueous FluoroalkylationUtilizes water as a (co)solvent, reducing reliance on volatile organic compounds.Introduction of the OCF2H group onto a naphthalenic precursor in an aqueous environment. rsc.org
Visible-Light PhotocatalysisEmploys light as an energy source, enabling mild reaction conditions (e.g., room temperature).Direct C-H difluoromethoxylation of a naphthalenamine precursor. nih.govrsc.org nih.govrsc.orgrsc.org
Metal-Free FluorinationAvoids the use of potentially toxic and expensive metal catalysts.One-pot synthesis of the amine functionality using a safe fluorine source like Selectfluor. rsc.org
Hydrogenation ReductionUses hydrogen for the reduction of nitro compounds to amines, offering an economical and sustainable route.Reduction of a nitronaphthalene precursor to form the amine group. alfa-chemistry.com alfa-chemistry.com

Exploration of Novel Reactivity and Catalytic Cycles

The unique electronic properties of the difluoromethoxy group and the presence of the amine functionality on the naphthalene ring system open up a vast landscape for exploring novel chemical transformations. Future research should aim to harness this reactivity to construct more complex and valuable molecules.

Key areas for exploration include:

Photocatalytic C-H Functionalization: The direct functionalization of C-H bonds is a powerful tool in organic synthesis. Visible-light photoredox catalysis has emerged as a key technology for generating the difluoromethyl radical (•CF2H) and the OCF2H radical under mild conditions. nih.govnih.govrsc.org Future work could explore the reactivity of this compound in photocatalytic reactions, targeting either the naphthalene core or the amine group for further derivatization.

Radical-Mediated Reactions: The generation of radical species from the difluoromethoxy group or the amine can lead to novel bond formations. For instance, the OCF2H radical can add to arenes and heteroarenes. rsc.org Investigating the intramolecular and intermolecular radical reactions of this compound could lead to the discovery of new cyclization or coupling reactions.

Catalytic Cross-Coupling: The development of new catalytic cycles for cross-coupling reactions is a continuous effort in organic chemistry. Research could focus on using the amine or a derivative as a directing group to achieve site-selective functionalization of the naphthalene ring. Furthermore, exploring the use of the difluoromethoxy group to modulate the reactivity of the naphthalene system in metal-catalyzed cross-coupling reactions is a promising avenue. rsc.org

Arene-Perfluoroarene Interactions: The interaction between electron-rich arenes and electron-poor perfluoroarenes can be exploited in catalysis. nih.govresearchgate.net The difluoromethoxy group, while not a perfluoroarene, does impart significant electronic changes to the naphthalene ring. Studying how these electronic properties influence interactions with other aromatic systems could lead to the design of novel catalysts or self-assembled systems with unique reactivity.

The following table outlines potential novel reactions and catalytic cycles for investigation.

Reaction Type Proposed Concept Potential Outcome References
Intramolecular Photocatalytic CyclizationGeneration of a radical on the naphthalene ring or amine, followed by intramolecular cyclization.Synthesis of novel fused heterocyclic systems containing the difluoromethoxy group. nih.govmdpi.com
Directed C-H FunctionalizationUsing the amine group to direct a metal catalyst to a specific C-H bond on the naphthalene ring.Site-selective introduction of new functional groups. researchgate.net
Difluoromethyl Radical AdditionGeneration of a difluoromethyl radical from an external source and its addition to the naphthalene ring.Synthesis of bis(difluoromethylated) naphthalenes. mdpi.com
Co-crystal PhotocatalysisForming co-crystals with perfluoroarenes to enhance photocatalytic activity through internal electric fields.Improved efficiency in photocatalytic degradation or synthesis reactions. nih.govresearchgate.net

Advanced Mechanistic Insights into Difluoromethoxy-Amine Interactions

A deeper understanding of the interplay between the difluoromethoxy group and the amine functionality is crucial for predicting and controlling the reactivity of this compound. Future research should employ a combination of experimental and computational methods to elucidate reaction mechanisms.

Key areas for mechanistic investigation include:

Conformational Analysis: Unlike the trifluoromethoxy (OCF3) group which has a preferred orthogonal orientation to the aromatic ring, the OCF2H group has a lower rotational barrier, allowing it to adapt its conformation to its environment. mdpi.comnih.gov Understanding the preferred conformations of this compound and how they affect its interactions with catalysts and other reagents is essential.

Reaction Intermediates: The identification and characterization of key reaction intermediates, such as radicals and organometallic species, are critical for understanding reaction pathways. Techniques like in-situ spectroscopy and computational modeling can provide valuable insights. For example, understanding the stability and reactivity of difluorinated radical intermediates is key to designing new reactions. beilstein-journals.org

Role of the Amine in Catalysis: The amine group can act as a ligand for metal catalysts or participate directly in the catalytic cycle. Mechanistic studies should aim to clarify the precise role of the amine in various transformations, such as whether it promotes or inhibits certain reaction pathways.

The table below highlights key properties of the difluoromethoxy group that warrant further mechanistic study in the context of this compound.

Property of OCF2H Group Description Implication for Reactivity and Interaction References
Electron-Withdrawing Nature The high electronegativity of fluorine atoms pulls electron density from the attached aromatic ring.Decreases the basicity of the amine group and influences the regioselectivity of electrophilic aromatic substitution. mdpi.com
Hydrogen Bond Donor Capability The polarized C-H bond in the OCF2H group can act as a hydrogen bond donor.Can lead to specific interactions with solvents, reagents, or enzyme active sites, influencing reaction outcomes and biological activity. mdpi.comohiolink.edu
Dynamic Lipophilicity The molecule can alter its lipophilicity through rotation around the O-CF2H bond.Affects solubility, membrane permeability, and binding to biological targets. nih.gov
Conformational Flexibility The OCF2H group has a relatively low barrier to rotation compared to the OCF3 group.Allows the molecule to adopt different conformations to optimize interactions in a binding pocket or transition state. mdpi.comnih.gov

Integration with Machine Learning and Artificial Intelligence for Reaction Discovery

The complexity of modern organic synthesis necessitates the use of advanced computational tools. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize how chemists discover and optimize reactions.

Future research on this compound should leverage these technologies in several ways:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can analyze the structure of complex target molecules and propose multiple synthetic pathways. pharmafeatures.comgrace.com These tools can be used to design novel and more efficient syntheses of this compound and its derivatives, potentially identifying routes that a human chemist might overlook. 311institute.com

Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the outcome of a new reaction, including the major product and yield. mdpi.com This can save significant time and resources by allowing researchers to screen potential reactions in silico before attempting them in the lab.

Property Prediction: The physicochemical and biological properties of novel derivatives of this compound can be predicted using ML models. chemrxiv.orgmit.edu This includes properties like solubility, toxicity, and binding affinity to a specific biological target, which can accelerate the drug discovery process. For instance, ML has been used to predict C-F bond dissociation energies in fluorinated compounds, which is crucial for understanding their stability and reactivity. acs.org

Automated Synthesis: The integration of AI with robotic synthesis platforms enables the autonomous design and execution of multi-step syntheses. pharmafeatures.com While still an emerging field, this technology could one day be used to rapidly synthesize libraries of compounds based on the this compound scaffold for high-throughput screening.

The following table illustrates the potential applications of AI and ML in the study of this compound.

AI/ML Application Description Benefit for Research References
AI-Driven Retrosynthesis Algorithms that work backward from a target molecule to identify potential starting materials and reaction steps.Rapidly generates and evaluates numerous synthetic routes, saving time and suggesting unconventional pathways. pharmafeatures.comgrace.com311institute.comyoutube.com
Reaction Yield Prediction ML models trained on reaction data to predict the yield of a given transformation.Prioritizes high-yielding reactions for experimental validation, improving efficiency. mdpi.com
Molecular Property Prediction Using ML to forecast physicochemical properties (e.g., solubility) and biological activity.Guides the design of new derivatives with desired properties for specific applications, such as drug development. chemrxiv.orgmit.eduacs.orgfrontiersin.org
Automated Synthesis Platforms Robotic systems controlled by AI algorithms to perform chemical reactions.Enables high-throughput synthesis and optimization of reaction conditions with minimal human intervention. pharmafeatures.com

By systematically addressing these future research directions and challenges, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in materials science, agrochemicals, and medicine.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirm the presence of aromatic protons (δ 6.8–8.2 ppm) and difluoromethoxy groups (δ 4.5–5.5 ppm, split due to ¹⁹F coupling).
  • IR : Detect N-H stretches (~3350 cm⁻¹) and C-F vibrations (~1150 cm⁻¹).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 224.082) .

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the naphthalene backbone.
  • ¹⁹F NMR : Quantify fluorine environment integrity (δ -120 to -140 ppm for CF₂) .

What biological activities are associated with this compound, and how are these assessed experimentally?

Basic
Preliminary studies suggest antitumor and anti-inflammatory activity . In vitro assays include:

  • MTT assays for cytotoxicity (IC₅₀ values against cancer cell lines).
  • ELISA to measure cytokine inhibition (e.g., TNF-α, IL-6) .

Advanced
Mechanistic studies use surface plasmon resonance (SPR) to quantify binding affinity (KD) to targets like COX-2 or NF-κB. Molecular docking (AutoDock Vina) predicts interactions with active sites .

How do computational methods aid in understanding the reactivity of this compound?

Advanced
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Solvent effects (PCM models) and transition-state analysis (IRC) optimize reaction pathways. For example, B3LYP/6-31G* level predicts regioselectivity in amination reactions .

What strategies resolve contradictions in reported biological data for structural analogs?

Q. Advanced

  • Meta-analysis of SAR studies to identify substituent effects (e.g., fluorine position vs. bioactivity).
  • Dose-response validation across multiple cell lines to confirm potency thresholds.
  • Crystallography (if co-crystals are obtainable) to resolve binding modes .

How can reaction optimization improve scalability for this compound synthesis?

Q. Advanced

  • Flow chemistry : Continuous reactors reduce side reactions and improve heat transfer.
  • DoE (Design of Experiments) : Multivariate analysis (e.g., temperature, catalyst ratio) identifies critical parameters for >90% purity .

What are the key challenges in purifying this compound?

Q. Basic

  • Byproduct removal : Unreacted naphthalen-1-amine or difluoromethoxy precursors require gradient elution in chromatography.
  • Solvent selection : High-polarity solvents (EtOAc/hexane) improve separation .

Q. Advanced

  • Prep-HPLC : Achieves >99% purity using C18 columns and trifluoroacetic acid modifiers.
  • Crystallography-guided purification : Identifies stable polymorphs for reproducible batch quality .

How do substituents on the naphthalene ring influence electronic properties?

Q. Advanced

  • Hammett constants quantify electron-withdrawing effects of difluoromethoxy groups (σmeta ≈ 0.34).
  • Cyclic voltammetry measures redox potentials, showing increased electron deficiency compared to methoxy analogs .

What comparative studies exist between this compound and its structural analogs?

Basic
Analog studies (e.g., 4-methoxy or 4-chloro derivatives) reveal:

  • Enhanced metabolic stability due to fluorine’s electronegativity.
  • Lower logP (improved solubility) compared to non-fluorinated analogs .

Q. Advanced

  • Pharmacokinetic profiling (e.g., microsomal stability assays) compares half-life (t½) and clearance rates.
  • ADMET predictions (SwissADME) highlight fluorine’s impact on blood-brain barrier penetration .

What safety protocols are recommended for handling this compound?

Q. Basic

  • PPE : Gloves, goggles, and lab coats to prevent dermal exposure.
  • Ventilation : Use fume hoods due to potential amine volatility.
  • Waste disposal : Neutralize with dilute HCl before disposal .

Q. Advanced

  • Toxicology screening : Ames tests for mutagenicity and hERG assays for cardiotoxicity.
  • Environmental impact : Biodegradation studies (OECD 301F) assess ecotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.